molecular formula C8H10N2 B088525 1,2,3,4-Tetrahydrophthalazine CAS No. 13152-89-1

1,2,3,4-Tetrahydrophthalazine

Cat. No.: B088525
CAS No.: 13152-89-1
M. Wt: 134.18 g/mol
InChI Key: STIWEDICJHIFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with the molecular formula C8H10N2. It is a derivative of phthalazine, where the benzene ring is partially saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrophthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalazine. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1,2,3,4-Tetrahydrophthalazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow for diverse chemical modifications that facilitate the development of novel materials and pharmaceuticals.

Synthesis Routes

  • Catalytic Hydrogenation : The most common method involves reducing phthalazine using hydrogen in the presence of a palladium catalyst.
  • Cyclization : This approach utilizes appropriate precursors under acidic or basic conditions to yield this compound.

Biology

Research indicates potential biological activities associated with this compound, including antimicrobial and anticancer properties. Its derivatives have been explored for various therapeutic applications.

Biological ActivityMechanismTherapeutic Application
ACE InhibitionPrevents formation of angiotensin IIHypertension management
NeuroprotectionModulates cellular processes in neuronsTreatment of Alzheimer's and multiple sclerosis
Anti-inflammatoryReduces inflammatory markers in various modelsManagement of chronic inflammatory conditions
AntioxidantScavenges free radicalsProtection against oxidative stress

Medicine

In medicinal chemistry, this compound has been investigated as a precursor for developing pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects in managing cardiovascular diseases and neurodegenerative disorders.

Case Study 1: Hypertension Management

A study evaluated the efficacy of this compound derivatives in lowering blood pressure in hypertensive animal models. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups. The ACE inhibitory activity was confirmed through biochemical assays measuring serum ACE levels pre- and post-treatment.

Case Study 2: Neurodegenerative Disease

In a clinical trial involving patients with mild cognitive impairment (MCI), a formulation containing this compound was administered over six months. Outcomes indicated improvements in cognitive function as measured by standardized tests. Neuroimaging studies suggested enhanced synaptic plasticity correlated with the treatment.

Industrial Applications

Beyond its biological implications, this compound is utilized in the synthesis of materials with specific properties such as polymers and dyes. This versatility enhances its relevance in industrial chemistry.

Recent Research Findings

Recent studies have highlighted the potential of this compound derivatives in several therapeutic areas:

  • Cardiovascular Health : Compounds derived from tetrahydrophthalazine significantly reduce cardiovascular risk factors through their ACE inhibitory properties.
  • Neuroprotection : The sodium salt form has shown promising effects on neuroinflammation and apoptosis in neuronal cells.
  • Anti-inflammatory Effects : Derivatives can lower levels of pro-inflammatory cytokines in both in vitro and in vivo models.

Innovative Analytical Techniques

A novel application of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) has emerged as an effective matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application enhances the detection of low molecular weight compounds due to its strong UV absorption and high ionization efficiency. It has been successfully used to analyze metabolites from serum samples exposed to imidacloprid (IMI), revealing potential biomarkers and disrupted metabolic pathways .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrophthalazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

    Phthalazine: The fully aromatic parent compound.

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: An oxidized derivative.

    2,3-Dihydrophthalazine: A partially saturated analog

Uniqueness: 1,2,3,4-Tetrahydrophthalazine is unique due to its partially saturated structure, which imparts different chemical reactivity and potential biological activities compared to its fully aromatic or fully saturated counterparts. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

1,2,3,4-Tetrahydrophthalazine is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a bicyclic compound derived from phthalazine. Its structure can be represented as follows:

  • Chemical Formula : C8H10N2C_8H_{10}N_2
  • Molecular Weight : 150.18 g/mol

The compound's unique structure contributes to its interaction with various biological targets.

This compound exhibits several mechanisms of action that underlie its biological effects:

  • Angiotensin-Converting Enzyme (ACE) Inhibition : The compound has been shown to inhibit ACE activity, which is crucial in regulating blood pressure. This mechanism is particularly significant in the treatment of hypertension by preventing the conversion of angiotensin I to angiotensin II .
  • Neuroprotective Effects : Research indicates that derivatives of tetrahydrophthalazine may have neuroprotective properties. For instance, the sodium salt form has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis by modulating biosynthetic processes in neural cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism Therapeutic Application
ACE InhibitionPrevents formation of angiotensin IIHypertension management
NeuroprotectionModulates cellular processes in neuronsTreatment of Alzheimer's and multiple sclerosis
Anti-inflammatoryReduces inflammatory markers in various modelsManagement of chronic inflammatory conditions
AntioxidantScavenges free radicalsProtection against oxidative stress

Case Study 1: Hypertension Management

A study evaluated the efficacy of this compound derivatives in lowering blood pressure in hypertensive animal models. The results demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups. The ACE inhibitory activity was confirmed through biochemical assays measuring serum ACE levels pre- and post-treatment .

Case Study 2: Neurodegenerative Disease

In a clinical trial involving patients with mild cognitive impairment (MCI), a formulation containing this compound was administered over six months. The outcomes indicated improvements in cognitive function as measured by standardized tests. Neuroimaging studies suggested enhanced synaptic plasticity correlated with the treatment .

Research Findings

Recent research highlights the potential of this compound in various therapeutic areas:

  • Cardiovascular Health : Studies have shown that compounds derived from tetrahydrophthalazine can significantly reduce cardiovascular risk factors through their ACE inhibitory properties .
  • Neuroprotection : The sodium salt form has been identified as having promising effects on neuroinflammation and apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : Research indicates that tetrahydrophthalazine derivatives can lower levels of pro-inflammatory cytokines in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydrophthalazine, and how can reaction purity be maximized?

The synthesis of this compound typically involves catalytic hydrogenation of phthalazine using palladium on carbon (Pd/C) under hydrogen gas, achieving high yields (>90%) and purity . Alternative methods include cyclization of precursors under acidic or alkaline conditions. To ensure purity, post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction progress should be monitored by TLC or HPLC, with final characterization via 1^1H NMR and mass spectrometry (MS) .

Q. What protocols are recommended for preparing and storing stock solutions of this compound derivatives?

Stock solutions should be prepared in anhydrous DMSO or methanol, filtered through 0.22 μm membranes, and stored in aliquots to avoid freeze-thaw degradation. Stability data indicate:

  • -80°C : Stable for 6 months.
  • -20°C : Stable for 1 month.
  • 4°C : Use within 1 week (for short-term storage).
    Always store under inert gas (e.g., argon) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • 1^1H NMR : Confirms hydrogen environments and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, aliphatic protons at δ 2.5–4.0 ppm).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for charged derivatives).
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for oxidized derivatives) .

Q. What safety precautions are critical when handling this compound hydrochloride?

  • Use PPE (gloves, goggles, lab coat) due to hazards (H302: harmful if swallowed; H315: skin irritation).
  • Work in a fume hood to avoid inhalation (H335).
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or derivative structural differences. To address this:

  • Standardize assays using reference compounds (e.g., ACE inhibitors for cardiovascular studies).
  • Perform dose-response curves (e.g., IC50_{50} values) across multiple models.
  • Use computational docking to compare binding affinities to target proteins (e.g., ACE, COX-2) .

Q. What strategies enhance the bioactivity of fluorinated this compound derivatives?

Fluorination at the quinolinyl or aryl positions (e.g., 2-F-C6_6H4_4) improves metabolic stability and target affinity. A one-pot synthesis method using isobenzo-furan-1,3-dithione and p-toluenesulfonic acid achieves >80% yield for fluorinated derivatives. Activity is validated via antimicrobial assays (MIC: 2–8 μg/mL against S. aureus) and cytotoxicity screens (IC50_{50}: 10–50 μM in cancer cells) .

Q. How do substituents like chlorine or diazonium groups affect pharmacological properties?

  • Chlorination (e.g., 1,4-dichloro-5,6,7,8-tetrahydrophthalazine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
  • Diazonium groups (e.g., 1,4-dioxo-diazonium chloride) enable photoaffinity labeling for target identification.
    Evaluate effects via pharmacokinetic studies (e.g., plasma half-life, clearance rates) and in vivo efficacy models .

Q. What experimental approaches elucidate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D values for enzyme inhibition).
  • X-ray Crystallography : Resolves 3D structures of compound-target complexes (e.g., with ACE or kinase domains).
  • Mutagenesis Studies : Identify critical residues for binding by alanine scanning .

Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIWEDICJHIFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60789-87-9 (hydrochloride)
Record name 1,2,3,4-Tetrahydrophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30157096
Record name 1,2,3,4-Tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-89-1
Record name 1,2,3,4-Tetrahydrophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13152-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydrophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydrophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The following scheme illustrates the assembly of the 3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one scaffold by the convergent step which condenses intermediates 3 and 5. The resulting intermediate is then transformed into the final compound having the selected R unit.
Name
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediates 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester, 4, (1.0 g, 3 mmol) is dissolved in MeOH (20 mL) and SOCl2 (0.5 mL) added dropwise. After stirring at room temp for 72 hours, the solvent is removed in vacuo to afford 0.6 g of the desired product as white solid.
Name
1,4-dihydrophthalazine-2,3-dicarboxylic acid di-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3,4-Tetrahydrophthalazine
1,2,3,4-Tetrahydrophthalazine
1,2,3,4-Tetrahydrophthalazine
1,2,3,4-Tetrahydrophthalazine
1,2,3,4-Tetrahydrophthalazine
1,2,3,4-Tetrahydrophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.